

Isomedicarpin: A Technical Guide to its Chemical Structure and Properties

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Isomedicarpin is a naturally occurring pterocarpan, a class of isoflavonoids known for their biological activities, particularly as phytoalexins in plant defense mechanisms. This technical guide provides a comprehensive overview of the chemical structure of **Isomedicarpin**, including its spectroscopic and physicochemical properties. Detailed experimental protocols for its isolation and characterization, where available in public literature, are also presented. This document aims to serve as a foundational resource for researchers investigating the therapeutic potential and biochemical significance of this compound.

Chemical Structure and Properties

Isomedicarpin is a pterocarpan with the systematic IUPAC name (6aR,11aR)-3-methoxy-6a,11a-dihydro-6H-benzofuro[3,2-c]chromen-9-ol.[1] Its chemical structure is characterized by a tetracyclic ring system, which forms the core of the pterocarpan skeleton.

The molecular formula of **Isomedicarpin** is C₁₆H₁₄O₄, and it has a monoisotopic mass of 270.08920892 Da.[1] Key physicochemical properties are summarized in the table below.

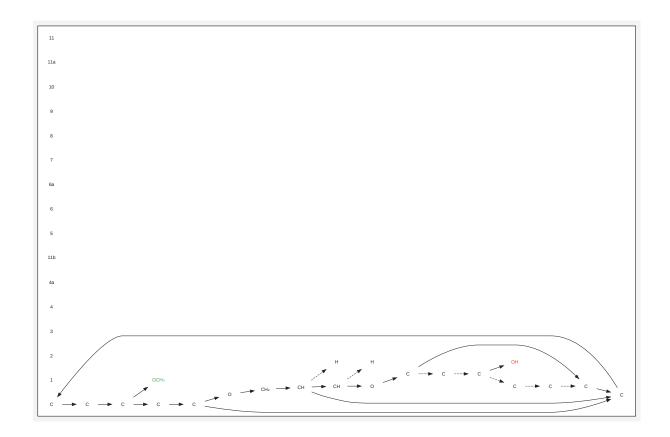
Table 1: Physicochemical Properties of Isomedicarpin



Property	Value	Source	
Molecular Formula	C16H14O4	PubChem CID: 13803637[1]	
Molecular Weight	270.28 g/mol	PubChem CID: 13803637[1]	
Monoisotopic Mass	270.08920892 Da	PubChem CID: 13803637[1]	
IUPAC Name	(6aR,11aR)-3-methoxy- 6a,11a-dihydro-6H- benzofuro[3,2-c]chromen-9-ol	PubChem CID: 13803637[1]	
Melting Point	106 °C	FooDB: FDB011329[2]	
Optical Rotation [α]D	-201° (c=1, CHCl ₃)	FooDB: FDB011329[2]	
XLogP3	2.6	PubChem CID: 13803637[1]	
Topological Polar Surface Area	47.9 Ų	PubChem CID: 13803637[1]	

Mandatory Visualization 1: Chemical Structure of Isomedicarpin





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Caption: 2D chemical structure of **Isomedicarpin**.

Spectroscopic Data

The structural elucidation of **Isomedicarpin** relies on various spectroscopic techniques. While a complete, publicly available dataset from a single source is not readily available, the following represents predicted and reported data.

Table 2: Spectroscopic Data for Isomedicarpin



Technique	Data Type	Observed/Predicte d Values	Source
Mass Spectrometry (MS)	Predicted GC-MS (70eV, Positive)	splash10-00b9- 3879000000- 0be6eb4b84c0bd40d8 93	FooDB: FDB011329[2]
Mass Spectrometry (MS)	Predicted LC-MS/MS (10V, Positive)	splash10-00di- 0090000000- ab6a6c15ea431ece41 a6	FooDB: FDB011329[2]
¹H NMR	Predicted Chemical Shifts (ppm)	Not available in searched literature.	-
¹³ C NMR	Predicted Chemical Shifts (ppm)	Not available in searched literature.	-

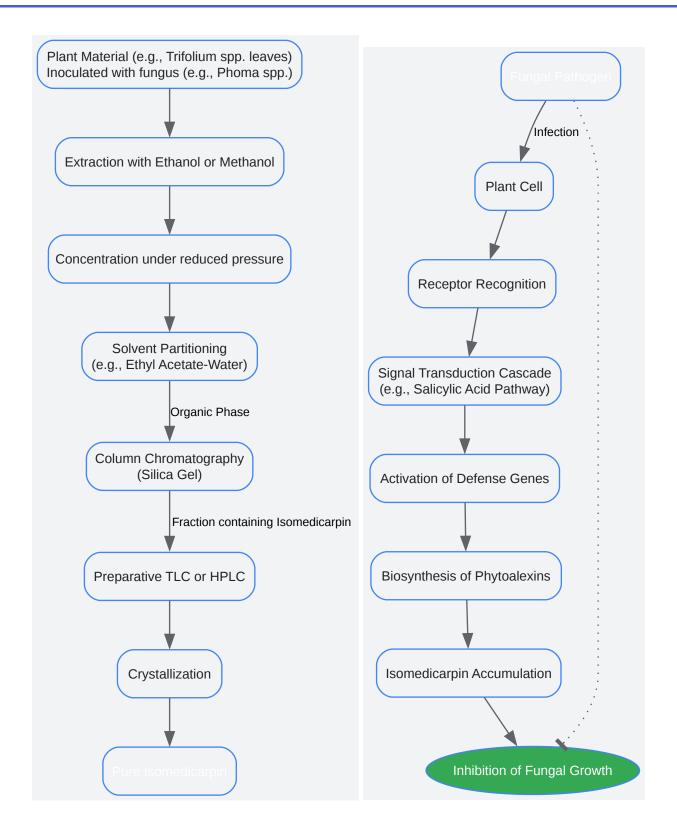
Note: Detailed, experimentally verified ¹H and ¹³C NMR peak assignments with coupling constants are not available in the currently searched literature. Researchers are advised to perform their own spectroscopic analysis for confirmation.

Experimental ProtocolsIsolation of Isomedicarpin

Isomedicarpin is a known phytoalexin, often isolated from leguminous plants upon fungal infection. A general protocol for the isolation of phytoalexins from plant tissue is outlined below. It should be noted that specific optimization may be required depending on the plant source and the concentration of the target compound.

Experimental Workflow: Isolation of Phytoalexins





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References

- 1. Isomedicarpin | C16H14O4 | CID 13803637 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound Isomedicarpin (FDB011329) FooDB [foodb.ca]
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